N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-7-9-16(10-8-15)12-23-20(26)14-29-21-18-5-2-6-19(18)25(22(27)24-21)13-17-4-3-11-28-17/h7-10,17H,2-6,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIQIKINYBHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex compound with significant potential in pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a 4-methylbenzyl group and a tetrahydrofuran moiety linked to a cyclopenta[d]pyrimidine framework. Its molecular formula and weight contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 286.37 g/mol |
| Solubility | Soluble in DMSO and ethanol |
This compound has been studied for its interaction with various biological targets. Preliminary research indicates that it may act as an agonist for certain receptors involved in neurological pathways.
Key Mechanisms:
- Receptor Agonism : The compound has shown potential as an agonist for orexin receptors, which are crucial for regulating sleep-wake cycles and appetite.
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models, suggesting that this compound could also exhibit such effects .
- Inhibition of Nitric Oxide Production : Some derivatives have been noted for their ability to inhibit inducible nitric oxide synthase (iNOS), indicating anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Research suggests that modifications to the benzyl group or the tetrahydrofuran moiety can significantly affect receptor binding affinity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituents on Benzyl Group | Enhanced receptor binding affinity |
| Alterations in Tetrahydrofuran Ring | Improved pharmacokinetic properties |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds that share structural features with N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-2,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)thio)acetamide:
- Anticonvulsant Effects : In a study comparing various N-benzyl derivatives, certain compounds exhibited ED(50) values lower than established anticonvulsants like phenobarbital .
- Anti-inflammatory Properties : Compounds with similar thioacetamide linkages have been shown to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting significant anti-inflammatory potential .
- Binding Studies : Interaction studies using radiolabeled ligands have confirmed significant binding affinity for orexin receptors, supporting the hypothesis of its role in modulating sleep and appetite.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from analogs such as thieno[2,3-d]pyrimidinones (e.g., compounds in and ) and pyrido[4,3-d]pyrimidinones (). Key differences include:
- Solubility : The THF substituent in the target compound may enhance hydrophilicity relative to chlorophenyl or dimethylphenyl groups in analogs .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
- Aromatic Substituents : The 4-methylbenzyl group in the target compound contrasts with the 2-isopropylphenyl () and 2,5-dimethylphenyl () groups. Bulkier substituents (e.g., isopropyl) may hinder membrane permeability but improve target binding specificity .
- Sulfur vs. Oxygen Linkages : The thioacetamide bridge in the target compound could enhance metabolic stability compared to oxygen-linked analogs (e.g., ’s dihydrofuropyrimidine carboxamides) .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate structural overlap with and analogs due to shared pyrimidinone and acetamide motifs. However, the THF-methyl group introduces unique pharmacophoric features, reducing similarity scores compared to chlorophenyl derivatives .
Table 2: Similarity Metrics (Hypothetical Data)
| Compound Pair | Tanimoto Index (Morgan) | Dice Index (MACCS) |
|---|---|---|
| Target vs. Compound | 0.65 | 0.72 |
| Target vs. Compound | 0.63 | 0.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
